molecular formula C22H17NO2 B12551597 1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene CAS No. 143458-02-0

1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene

Cat. No.: B12551597
CAS No.: 143458-02-0
M. Wt: 327.4 g/mol
InChI Key: ZQLXJYOXCQUGCC-UHFFFAOYSA-N
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Description

1,1’-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene is an organic compound with the molecular formula C22H14N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene typically involves the reaction of 2-nitro-1,4-phenylenediamine with benzaldehyde derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful control of temperature and reaction time to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1’-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1’-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1,1’-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene involves its interaction with molecular targets through its nitro and ethene groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[(2,4-Dinitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene
  • 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene
  • 1,1’-[(2,4,6-Trinitro-1,3-phenylene)di(ethene-2,1-diyl)]dibenzene

Uniqueness

Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .

Properties

CAS No.

143458-02-0

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

2-nitro-1,4-bis(2-phenylethenyl)benzene

InChI

InChI=1S/C22H17NO2/c24-23(25)22-17-20(12-11-18-7-3-1-4-8-18)14-16-21(22)15-13-19-9-5-2-6-10-19/h1-17H

InChI Key

ZQLXJYOXCQUGCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=C(C=C2)C=CC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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